molecular formula C22H17F3N2O3S B2628078 (2E)-3-(2H-1,3-benzodioxol-5-yl)-N-(2-{2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}ethyl)prop-2-enamide CAS No. 896606-54-5

(2E)-3-(2H-1,3-benzodioxol-5-yl)-N-(2-{2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}ethyl)prop-2-enamide

Cat. No.: B2628078
CAS No.: 896606-54-5
M. Wt: 446.44
InChI Key: JUMRDFDMFDJYNE-KRXBUXKQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E)-3-(2H-1,3-Benzodioxol-5-yl)-N-(2-{2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}ethyl)prop-2-enamide is a synthetic compound featuring three critical moieties:

  • 1,3-Benzodioxol group: Enhances lipophilicity and metabolic stability, commonly found in bioactive molecules .
  • Thiazole ring with 4-(trifluoromethyl)phenyl substituent: The electron-withdrawing trifluoromethyl group may influence electronic properties and receptor binding .
  • Prop-2-enamide linker: Facilitates conformational rigidity and hydrogen bonding interactions.

Properties

IUPAC Name

(E)-3-(1,3-benzodioxol-5-yl)-N-[2-[2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl]ethyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17F3N2O3S/c23-22(24,25)16-5-3-15(4-6-16)21-27-17(12-31-21)9-10-26-20(28)8-2-14-1-7-18-19(11-14)30-13-29-18/h1-8,11-12H,9-10,13H2,(H,26,28)/b8-2+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUMRDFDMFDJYNE-KRXBUXKQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=CC(=O)NCCC3=CSC(=N3)C4=CC=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)/C=C/C(=O)NCCC3=CSC(=N3)C4=CC=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17F3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(2H-1,3-benzodioxol-5-yl)-N-(2-{2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}ethyl)prop-2-enamide typically involves multiple steps:

    Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Introduction of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.

    Coupling Reactions: The benzodioxole and thiazole intermediates are then coupled using appropriate linkers and reagents, such as palladium-catalyzed cross-coupling reactions.

    Final Amidation: The final step involves the formation of the amide bond under conditions such as the use of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole ring.

    Reduction: Reduction reactions can occur at the amide bond or the thiazole ring.

    Substitution: The trifluoromethylphenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Electrophiles like bromine or nitronium ions.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Introduction of various functional groups onto the aromatic ring.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds related to this structure. Specifically, derivatives containing the trifluoromethyl group have shown significant activity against Gram-positive bacteria, including Staphylococcus aureus. The minimum inhibitory concentration (MIC) values indicate potent bactericidal effects, suggesting that similar derivatives could be developed as effective antimicrobial agents .

Anticancer Potential

Compounds with similar structural motifs have been evaluated for their anticancer activities. The benzodioxole moiety is known for its ability to interact with biological targets involved in cancer progression. Research has demonstrated that modifications to the thiazole and benzodioxole components can enhance cytotoxicity against various cancer cell lines, indicating a promising avenue for further drug development .

Enzyme Inhibition

The compound has been studied for its potential to inhibit specific enzymes that play critical roles in disease pathways. For instance, inhibition of phospholipase A2 has been linked to therapeutic effects in conditions involving inflammation and pain. Compounds with similar frameworks have been shown to exhibit significant inhibition of this enzyme, suggesting that this compound might also possess similar pharmacological properties .

Neuroprotective Effects

There is emerging evidence that compounds featuring the benzodioxole structure may offer neuroprotective benefits. This is particularly relevant in the context of neurodegenerative diseases where oxidative stress and inflammation are key contributors. Preliminary studies indicate that such compounds can mitigate neuronal damage in vitro, warranting further exploration into their mechanisms of action and potential therapeutic uses .

Multicomponent Reactions

The synthesis of this compound can be achieved through multicomponent reactions, which are efficient for constructing complex organic molecules from simpler precursors. Such methodologies not only streamline the synthesis process but also enhance the yield of desired products, making them attractive for industrial applications in pharmaceutical manufacturing .

Case Studies and Research Findings

StudyFindings
Demonstrated antimicrobial activity against Staphylococcus aureus with low MIC values for related compounds.
Investigated enzyme inhibition properties, highlighting potential anti-inflammatory applications.
Explored neuroprotective effects in vitro, indicating a possible role in treating neurodegenerative diseases.

Mechanism of Action

The mechanism of action of (2E)-3-(2H-1,3-benzodioxol-5-yl)-N-(2-{2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}ethyl)prop-2-enamide involves its interaction with molecular targets such as enzymes or receptors. The benzodioxole ring can participate in π-π stacking interactions, while the trifluoromethylphenyl group can enhance binding affinity through hydrophobic interactions. The thiazole ring can coordinate with metal ions or participate in hydrogen bonding.

Comparison with Similar Compounds

Table 1: Key Structural Features of Analogs

Compound Core Structure Substituents/Modifications Reference
Target Compound Thiazole + Benzodioxol + Enamide 4-(Trifluoromethyl)phenyl on thiazole
9c () Thiazole-triazole-benzimidazole 4-Bromophenyl on thiazole
Compound 4 () Benzodioxol + Imidazole + Hydrazine 2-Chlorophenyl hydrazinecarboxamide
29 () Thiazole + Dibenzothiadiazocin 4-Fluorophenyl on thiazole
Compound I () 1,3,4-Thiadiazole 3-Phenylpropyl + 2-chlorophenyl amine

Key Observations :

  • Thiazole Substituents : The target compound’s 4-(trifluoromethyl)phenyl group (electron-withdrawing) contrasts with bromophenyl (c) or fluorophenyl () substituents, which alter electronic density and steric effects .
  • Benzodioxol vs. Benzimidazole : While the target uses benzodioxol for aromatic stacking, ’s analogs employ benzimidazole, which may enhance π-π interactions or metal coordination .
  • Linker Diversity : The enamide linker in the target compound differs from hydrazine () or oxime () groups, affecting flexibility and hydrogen-bonding capacity.

Comparison :

  • The target compound’s synthesis likely parallels ’s use of coupling agents like T3P® for amide bond formation .
  • Harsher conditions (e.g., POCl3 in ) are avoided in the target’s synthesis, favoring milder methods to preserve stereochemistry.

Spectroscopic and Computational Characterization

Table 3: Analytical Data for Selected Compounds

Compound IR (C=O stretch) $^1$H NMR (Key Signals) Computational Studies Reference
Target Compound ~1650–1680 cm⁻¹ δ 6.8–7.5 (benzodioxol, thiazole-CH) Docking (speculative)
9c () 1675 cm⁻¹ δ 7.8 (Br-C6H4), δ 8.1 (triazole-CH) AutoDock Vina docking
Compound 4 () 1690 cm⁻¹ δ 7.3 (2-Cl-C6H4), δ 8.2 (imine CH=N) X-ray crystallography

Insights :

  • The target’s IR and NMR profiles would resemble ’s compounds, with C=O stretches near 1675 cm⁻¹ and aromatic proton shifts .
  • confirms stereochemistry via X-ray crystallography, a method applicable to the target compound if crystalline .
  • AutoDock Vina () could predict the target’s binding modes, similar to 9c’s docking into enzyme active sites .

Biological Activity

The compound (2E)-3-(2H-1,3-benzodioxol-5-yl)-N-(2-{2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}ethyl)prop-2-enamide is a synthetic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₇H₁₄F₃N₃O₂S
  • Molecular Weight : 367.37 g/mol
  • IUPAC Name : this compound

Biological Activity Overview

Research into the biological activity of this compound indicates several potential therapeutic applications, particularly in oncology and antimicrobial therapy.

Anticancer Activity

Studies have shown that derivatives of benzodioxole compounds exhibit significant anticancer properties by inhibiting various cancer cell lines. For instance, compounds similar to the one have been reported to inhibit the proliferation of leukemia cells, with IC50 values in the low micromolar range. The mechanism often involves the downregulation of key signaling pathways such as ERK1/2 and p70S6K .

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Research on related compounds has demonstrated effectiveness against Gram-positive bacteria like Staphylococcus aureus, with low minimum inhibitory concentrations (MIC). These findings indicate a promising avenue for developing new antimicrobial agents based on this scaffold .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Kinases : Similar compounds have been shown to inhibit MEK1/2 kinases, leading to reduced cell proliferation in various cancer models .
  • Modulation of Apoptotic Pathways : The compound may promote apoptosis in cancer cells by activating caspases and altering mitochondrial membrane potential .
  • Biofilm Disruption : In antimicrobial studies, it has been noted that certain derivatives can disrupt biofilm formation in bacteria, enhancing their efficacy against persistent infections .

Case Studies and Research Findings

Study ReferenceFindings
Demonstrated inhibition of leukemia cell lines with IC50 values around 0.3 µM.
Exhibited potent antimicrobial activity against Staphylococcus aureus with low MIC values; effective in biofilm disruption assays.
Highlighted structural analogs that show promise in flavor compositions and sensory applications, indicating versatility beyond medicinal uses.

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for constructing the thiazole and benzodioxole moieties in this compound?

  • Methodological Answer : The thiazole ring can be synthesized via Hantzsch thiazole synthesis, utilizing α-halo ketones and thiourea derivatives under reflux in ethanol or DMF. For the benzodioxole group, cyclization of catechol derivatives with dichloromethane or epichlorohydrin under basic conditions (e.g., K₂CO₃) is effective. Post-synthetic modifications, such as Sonogashira coupling or click chemistry (e.g., Cu(I)-catalyzed azide-alkyne cycloaddition), can integrate the trifluoromethylphenyl substituent .
  • Example Reaction Conditions :

StepReactantsSolventCatalystTemperatureYield
Thiazole formation2-Bromoacetophenone, thioureaEthanol-Reflux, 6h70-85%
Benzodioxole cyclizationCatechol, dichloromethaneDMFK₂CO₃80°C, 12h65-75%

Q. How can spectroscopic techniques (NMR, MS) confirm the structural integrity of this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : The benzodioxole protons resonate as singlet(s) near δ 6.8–7.2 ppm, while the thiazole proton appears as a singlet at δ 7.8–8.2 ppm. The trifluoromethyl group (-CF₃) shows a distinct quartet in ¹³C NMR at ~δ 125 ppm (J = 270–290 Hz).
  • Mass Spectrometry (EI-MS) : Look for molecular ion peaks matching the exact mass (e.g., m/z 460–470 for the parent ion) and fragmentation patterns consistent with the loss of the enamide group (-CONH-) or CF₃ .

Advanced Research Questions

Q. What strategies can improve the compound’s bioavailability and blood-brain barrier penetration for CNS-targeted studies?

  • Methodological Answer :

  • LogP Optimization : Introduce polar groups (e.g., hydroxyl, amine) to reduce LogP >5, which may hinder solubility. Replace the trifluoromethyl group with a sulfonamide (-SO₂NH₂) for balanced lipophilicity.
  • Pro-drug Design : Mask the enamide group with ester or carbamate moieties to enhance membrane permeability, followed by enzymatic cleavage in vivo.
  • In Silico Modeling : Use tools like SwissADME or Schrödinger’s QikProp to predict ADME properties and guide structural modifications .

Q. How can structure-activity relationship (SAR) studies elucidate the role of the trifluoromethyl group in target binding?

  • Methodological Answer :

  • Analog Synthesis : Prepare analogs with -CF₃ replaced by -Cl, -CH₃, or -OCF₃. Assess binding affinity via radioligand assays or surface plasmon resonance (SPR).
  • Molecular Docking : Use AutoDock Vina or GOLD to simulate interactions with receptors (e.g., serotonin transporters). The -CF₃ group may engage in hydrophobic pockets or halogen bonding, as seen in analogous kinase inhibitors .
    • Example SAR Data :
SubstituentIC₅₀ (nM)Binding Energy (kcal/mol)
-CF₃12 ± 2-9.8
-Cl45 ± 5-7.2
-CH₃120 ± 10-6.5

Q. What experimental and computational approaches resolve contradictions in reported bioactivity data (e.g., conflicting IC₅₀ values)?

  • Methodological Answer :

  • Assay Standardization : Validate protocols using reference inhibitors (e.g., staurosporine for kinases) and control cell lines (e.g., HEK293 for cytotoxicity).
  • Meta-Analysis : Cross-reference data with ChEMBL or PubChem, filtering for studies using identical assay conditions (e.g., ATP concentration in kinase assays).
  • Free-Energy Perturbation (FEP) : Perform FEP simulations to quantify binding energy differences caused by minor structural variations .

Analytical and Mechanistic Questions

Q. How can crystallographic studies (e.g., X-ray diffraction) resolve conformational ambiguities in the enamide linker?

  • Methodological Answer :

  • Crystal Growth : Use vapor diffusion with solvents like DCM/hexane. SHELX programs (SHELXT for solution, SHELXL for refinement) are optimal for small-molecule structures.
  • Torsion Angle Analysis : Confirm the (2E)-configuration via C=C bond torsion (≈180°). Compare with DFT-optimized geometries (e.g., Gaussian 16 at B3LYP/6-31G* level) .

Q. What mechanistic insights can be gained from studying the compound’s reactivity under physiological conditions?

  • Methodological Answer :

  • Hydrolysis Studies : Incubate the compound in PBS (pH 7.4) at 37°C. Monitor degradation via HPLC-MS. The enamide group may hydrolyze to carboxylic acid under prolonged exposure.
  • Electrochemical Profiling : Use cyclic voltammetry to assess redox stability. The benzodioxole ring is prone to oxidation, forming quinone intermediates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.